molecular formula C19H13F7N2O2 B13919288 3-(4-Hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-YL)-7-(trifluoromethyl)indolin-2-one

3-(4-Hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-YL)-7-(trifluoromethyl)indolin-2-one

Cat. No.: B13919288
M. Wt: 434.3 g/mol
InChI Key: PSTKCYQKNLKUBN-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-YL)-7-(trifluoromethyl)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-YL)-7-(trifluoromethyl)indolin-2-one typically involves multi-step organic reactions. The starting materials often include 4-hydroxybenzaldehyde, 3,3,4,4-tetrafluoropyrrolidine, and 7-(trifluoromethyl)indolin-2-one. The synthetic route may involve:

    Condensation Reactions: To form the core indolin-2-one structure.

    Substitution Reactions: To introduce the hydroxyphenyl and tetrafluoropyrrolidinyl groups.

    Purification Steps: Such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Automation: Employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-YL)-7-(trifluoromethyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-YL)-7-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their function.

    Pathways: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indolin-2-one Derivatives: Compounds with similar core structures but different substituents.

    Fluorinated Compounds: Compounds with fluorine atoms that exhibit unique chemical properties.

Uniqueness

3-(4-Hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-YL)-7-(trifluoromethyl)indolin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H13F7N2O2

Molecular Weight

434.3 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-yl)-7-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C19H13F7N2O2/c20-16(21)8-28(9-17(16,22)23)18(10-4-6-11(29)7-5-10)12-2-1-3-13(19(24,25)26)14(12)27-15(18)30/h1-7,29H,8-9H2,(H,27,30)

InChI Key

PSTKCYQKNLKUBN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O)(F)F)(F)F

Origin of Product

United States

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